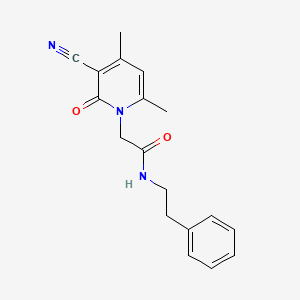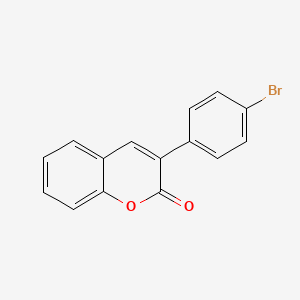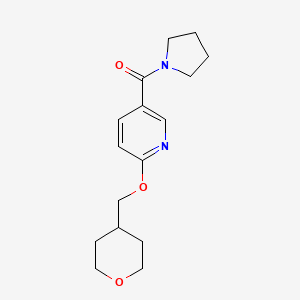
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-phenethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-phenethylacetamide, also known as CDP323, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the family of pyridine-2-ones and has a molecular weight of 311.36 g/mol.
Mecanismo De Acción
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-phenethylacetamide works by selectively inhibiting the activity of BTK, which is a key enzyme involved in the activation of immune cells. By inhibiting BTK, 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-phenethylacetamide can reduce the activation of immune cells and prevent the development of certain diseases.
Biochemical and Physiological Effects:
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-phenethylacetamide has been shown to have several biochemical and physiological effects in the body. The compound can reduce the activation of immune cells and prevent the release of inflammatory cytokines, which can lead to the development of various diseases. 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-phenethylacetamide can also reduce the production of reactive oxygen species, which can damage cells and contribute to the development of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-phenethylacetamide is its selectivity for BTK, which makes it a promising therapeutic agent for the treatment of various diseases. However, one of the limitations of 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-phenethylacetamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-phenethylacetamide. One potential area of research is the development of more potent and selective BTK inhibitors based on the structure of 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-phenethylacetamide. Another area of research is the investigation of the therapeutic potential of 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-phenethylacetamide in other diseases, such as rheumatoid arthritis and lupus. Additionally, the use of 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-phenethylacetamide in combination with other therapeutic agents may also be explored as a potential treatment strategy for various diseases.
Métodos De Síntesis
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-phenethylacetamide can be synthesized using a multi-step process involving the reaction of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile with N-phenethyl-2-bromoacetamide. The resulting product is then purified using column chromatography to obtain pure 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-phenethylacetamide.
Aplicaciones Científicas De Investigación
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-phenethylacetamide has been studied extensively for its potential therapeutic applications in various diseases, including multiple sclerosis, Alzheimer's disease, and Parkinson's disease. The compound has been shown to inhibit the activity of a protein called Bruton's tyrosine kinase (BTK), which plays a key role in the immune system and the development of certain diseases.
Propiedades
IUPAC Name |
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-13-10-14(2)21(18(23)16(13)11-19)12-17(22)20-9-8-15-6-4-3-5-7-15/h3-7,10H,8-9,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJRJJBFWJJFID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NCCC2=CC=CC=C2)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-phenethylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Piperazin-1-yl)methyl]pyrazine trihydrochloride](/img/structure/B2444288.png)

![1-(5-chloro-2-methylphenyl)-N-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2444291.png)
![4-Bromo-2-{[(2-chloro-5-fluorophenyl)amino]methyl}phenol](/img/structure/B2444292.png)

![4,4,5,5-Tetramethyl-2-[3-(propan-2-yloxymethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B2444295.png)


![(5Z)-5-[(4-ethoxyphenyl)methylidene]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2444299.png)
![4-[3-(Trifluoromethyl)phenyl]butan-2-one](/img/structure/B2444300.png)

![8-ethoxy-1-(4-fluorophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2444303.png)
